2-Aminoquinoline-7-carboxamide is a heterocyclic compound characterized by its quinoline core, which features an amino group at the 2-position and a carboxamide group at the 7-position. This structural configuration makes it a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery. The compound exhibits a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol, which facilitates various chemical interactions and biological functions.
Common reagents used in these reactions include transition metal catalysts (such as palladium and copper), oxidizing agents (like hydrogen peroxide), and reducing agents (such as lithium aluminum hydride). The optimization of reaction conditions, including temperature and solvent choice, is crucial for achieving high yields of desired products.
The biological activity of 2-Aminoquinoline-7-carboxamide has garnered significant attention in recent years. Studies indicate that this compound exhibits promising anticancer properties, showing efficacy against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia) cells. The mechanism of action is believed to involve inhibition of enzymes associated with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in targeted cancer cells .
Additionally, the compound has been investigated for its antimicrobial properties, with potential applications against various pathogens. Its ability to interact with specific molecular targets enhances its profile as a candidate for further drug development .
The synthesis of 2-Aminoquinoline-7-carboxamide can be accomplished through several classical methods:
Recent advancements emphasize the use of green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, to optimize synthesis processes while minimizing environmental impact.
2-Aminoquinoline-7-carboxamide has several applications across different fields:
Research into the interaction studies of 2-Aminoquinoline-7-carboxamide reveals its potential to engage with various molecular targets. For instance, it may inhibit specific enzymes involved in vital cellular processes, thereby influencing pathways related to cell growth and apoptosis. These interactions are critical for understanding the compound's therapeutic potential and guiding future drug development efforts .
Several compounds share structural similarities with 2-Aminoquinoline-7-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoquinoline | Amino group at 2-position | Basic structure without carboxamide functionality |
| 7-Hydroxyquinoline | Hydroxyl group at 7-position | Exhibits different biological activities |
| 2-Aminobenzothiazole | Benzothiazole core with amino substitution | Potential applications in antimicrobial research |
| 4-Aminoquinoline | Amino group at 4-position | Different reactivity patterns compared to 2-amino |
| 8-Hydroxyquinoline | Hydroxyl group at 8-position | Known for antimalarial properties |
While these compounds share a similar core structure, the unique positioning of functional groups significantly alters their chemical behavior and biological activity. This highlights the importance of structural modifications in tailoring compounds for specific applications in medicinal chemistry and other fields .
The 2-aminoquinoline scaffold has emerged as a promising framework for developing selective neuronal nitric oxide synthase inhibitors with improved pharmacokinetic properties compared to traditional L-arginine mimetics [1]. Structure-activity relationship studies reveal that 7-phenyl-2-aminoquinoline derivatives exhibit potent inhibitory activity against both rat and human neuronal nitric oxide synthase isoforms [2].
The aminoquinoline portion of 2-aminoquinoline-7-carboxamide derivatives functions as an arginine mimic, forming critical bifurcated hydrogen bond systems with the main chain carbonyl of Trp587/Trp592 and the side chain carboxylate of Glu592/Glu602 in rat and human neuronal nitric oxide synthase, respectively [2]. Crystal structure analysis demonstrates that the quinoline core must maintain its planar configuration to achieve optimal binding geometry [1].
Research indicates that 7-substituted 2-aminoquinoline cores are highly potent inhibitors of neuronal nitric oxide synthase, with subtle modifications significantly enhancing potency and isoform selectivity [1]. The 7-position substitution pattern allows for over 200-fold selectivity compared to both inducible nitric oxide synthase and endothelial nitric oxide synthase [1].
| Compound | Ki (μM) rnNOS | Ki (μM) hnNOS | Ki (μM) miNOS | Ki (μM) heNOS | Selectivity rn/mi | Selectivity hn/he |
|---|---|---|---|---|---|---|
| 7-Phenyl-2-aminoquinoline | 0.105 | 0.122 | 21.7 | 23.3 | 207 | 191 |
| 3-Meta substituted | 0.055 | 0.060 | 24.2 | 52.6 | 440 | 877 |
| 4-Ethoxy derivative | 0.058 | 0.111 | 24.2 | 18.2 | 418 | 164 |
| Cyclopropyl analogue | 0.039 | 0.046 | 32.8 | 21.0 | 841 | 457 |
The flexible tail amino group functionality significantly impacts inhibitory potency and selectivity profiles [2]. Meta-substituted derivatives demonstrate superior binding interactions with a water-filled polar pocket composed of propionate A, Gln478/Gln483, Arg481/Arg486, and the neuronal nitric oxide synthase-specific Asp597/Asp602 residue [2]. This interaction pattern results in reduced flexibility of the tail aminomethyl group and enhanced selectivity [2].
Primary amino groups at the tail position are essential for achieving maximal inhibitory activity against neuronal nitric oxide synthase isoforms, as N-methylated compounds consistently show decreased potency [2]. The optimal chain length appears to be five atoms between the quinoline and fluorophenyl groups for maximum activity [3].
The high selectivity for neuronal nitric oxide synthase over endothelial nitric oxide synthase stems from differential interactions with isoform-specific residues [2]. The neuronal nitric oxide synthase-specific aspartate residue (Asp597/Asp602) is replaced by asparagine in endothelial nitric oxide synthase isoforms, creating a structural basis for selective inhibition [2]. Compounds with meta-relationship between the aminoquinoline and positively charged tail moiety achieve up to 900-fold selectivity for human neuronal nitric oxide synthase over human endothelial nitric oxide synthase [2].
The P2X7 receptor represents a critical therapeutic target in oncology due to its overexpression and activation in various cancer types [4]. Structure-activity relationship studies of quinoline-carboxamide derivatives reveal specific molecular features that enhance P2X7 receptor antagonism for anticancer applications [4].
Quinoline-carboxamide derivatives possess sulfonate and amide linkages that are fundamental structural elements found in various standard P2X7 receptor antagonists [4]. The presence of sulfonate linkages within the molecular architecture is consistently associated with favorable P2X7 receptor inhibition across multiple compound series [4].
The inhibitory potential of quinoline-carboxamide derivatives varies significantly with different functional group substitutions [4]. Electron-withdrawing groups such as trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), and methyl (-CH3) substitutions on phenyl rings substantially improve inhibitory potency [4].
| Compound Series | IC50 (μM) | Substitution Pattern | Selectivity Profile |
|---|---|---|---|
| Pyrazine-carboxamide 1e | 0.457 ± 0.03 | 4-OCF3 | >200-fold vs other P2X |
| Quinoline-carboxamide 2f | 0.566 | 4-Iodo | 7-fold vs suramin |
| Quinoline-carboxamide 2e | 0.624 | 4-Fluoro | Selective |
| Oxadiazole 3e | 0.890 ± 0.03 | 4-CF3 | 17-fold vs RB-2 |
Highly electronegative halogen substitutions including fluoro, chloro, and iodo groups enhance binding affinity to P2X7 receptors [4]. The rank order of potency for 4-position halogen replacements follows the pattern: F > Cl > I > OCH3, with IC50 values of 1.18, 1.33, 1.90, and 2.28 μM, respectively [4].
P2X7 receptor antagonists demonstrate significant antiproliferative effects in breast cancer cell lines [4]. The most potent selective antagonists show antiproliferative effects ranging from 11% to 70% compared to control conditions using Bz-ATP stimulation [4]. Compound 1e exhibits the most promising apoptotic cell death profile with 35% cell death, followed by compound 2e with 25% cell death in P2X7 receptor-transfected cell lines [4].
Computational modeling reveals that quinoline-carboxamide antagonists bind at allosteric sites with favorable binding energies ranging from -6.54 to -6.9 kcal/mol [4]. Key interactions include hydrogen bonding with Tyr628, Lys630, and Lys443 residues, along with hydrophobic interactions involving Phe428 and Ile643 [4]. These binding patterns confirm P2X7 receptor-specific recognition and validate the selectivity profiles observed experimentally [4].
The melanin-concentrating hormone receptor 1 serves as a crucial target for obesity treatment, with quinoline derivatives demonstrating significant antagonist activity [5]. Structure-activity relationship analysis of 2-aminoquinoline-based scaffolds reveals specific modifications that enhance MCH1R binding affinity [5].
Novel 6-acylamino-2-aminoquinoline derivatives were identified through sequential in silico screening using 3D pharmacophore models derived from benzamide antagonists [5]. The structure-activity relationship exploration reveals that structural demands around the western part of compounds are highly specific, whereas considerable structural freedom exists in the eastern part [5].
The western appendage modifications show restricted tolerance, with 4-trifluoromethoxyphenoxyacetamide providing an optimal combination of activity and solubility properties [5]. Originally, the amine in the eastern appendage was believed to interact with Asp123 in transmembrane 3 of MCH1R, but subsequent studies demonstrate that this amine can be removed without diminishing affinity or functional activity [5].
Docking studies suggest that Asp123 interacts preferentially with the nitrogen of the central quinoline rather than the eastern amine appendage [5]. This revised binding mode hypothesis is supported by synthesis and testing of specific analogues that confirm the quinoline nitrogen as the primary interaction point [5].
Analysis of 181 quinoline/quinazoline derivatives as MCH1R antagonists reveals optimal binding characteristics [6]. The most potent compound fits into the conventional binding pocket P1 following binding Mode I with the ligand possessing a central basic nitrogen in an approximately linear configuration [6].
| Binding Features | Optimal Characteristics | Structural Requirements |
|---|---|---|
| Central nitrogen | Basic quinoline nitrogen | Linear configuration |
| Hydrophobic subsites | S1 and S2 composition | Two distinct pockets |
| Salt bridge formation | Asp123 interaction | Conventional binding |
| Hydrogen bonding | Six H-bonds total | Gln127, Gln212, Gln276, Tyr272, Trp179, Ile100 |
The binding analysis identifies that Tyr272 and Ile100 play previously unrecognized roles in hydrogen bond formation within the ligand-MCH1R complex [6]. A salt bridge with Asp123, multiple hydrogen bonds with glutamine residues, and at least one hydrophobic pocket are consistently involved in MCH1R antagonist binding [6].
Molecular dynamics simulations performed in both water and lipid bilayer environments show similar binding results, confirming the reliability of the predicted binding modes [6]. This validation supports the structural determinants identified for quinoline-based MCH1R antagonist design [6].
Human dihydroorotate dehydrogenase represents the rate-limiting enzyme in de novo pyrimidine biosynthesis, making it an attractive target for cancer and autoimmune disease treatment [7]. Quinoline-7-carboxamide derivatives demonstrate potent inhibitory activity against this enzyme through specific structural modifications [7].
Structure-guided optimization of dihydroorotate dehydrogenase inhibitors focuses on forming novel interactions with the brequinar-binding pocket [8]. Two key residues, T63 and Y356, have been identified as suitable targets for hydrogen-bonding interactions through strategically positioned hydrogen bond accepting groups [8].
Quinoline-based analogues maintain essential pharmacophore elements while introducing electrostatic interactions that significantly enhance inhibitory potency [8]. The most potent derivatives achieve IC50 values in the nanomolar range, with compound 41 demonstrating an IC50 of 9.71 ± 1.4 nM and compound 43 showing an IC50 of 26.2 ± 1.8 nM [8].
| Compound | DHODH IC50 (nM) | Key Interaction | Structural Feature |
|---|---|---|---|
| Compound A9 | 9.7 | Direct binding | Quinoline derivative |
| Compound 41 | 9.71 ± 1.4 | Novel H-bond | 4-Quinoline carboxylic acid |
| Compound 43 | 26.2 ± 1.8 | T63 water-mediated | Modified scaffold |
| Compound 46 | 28.3 ± 3.3 | Y356 H-bond | 1,7-Naphthyridine |
Structure-activity relationship analysis indicates that quinoline derivatives with specific substitution patterns exhibit optimal dihydroorotate dehydrogenase inhibition [7]. Compounds with carboxyl groups in R1 position, bromine atoms in R2 position, and para-alkyl-substituted phenyl groups in R5 position demonstrate beneficial potency characteristics [7].
Cocrystal structures provide detailed molecular understanding of inhibitor-enzyme interactions [8]. The structure of dihydroorotate dehydrogenase complexed with compound 43 reveals a novel water-mediated hydrogen bond interaction with T63 [8]. Additional optimization led to 1,7-naphthyridine derivative 46, which forms a direct hydrogen bond with Y356 [8].
The brequinar-binding pocket accommodates quinoline derivatives through specific hydrophobic and electrostatic interactions [8]. Inhibitors occupy the proposed ubiquinone binding site, with the 4-carboxylic acid quinoline ring system oriented toward the active site [8]. Both compounds are stabilized by substantial hydrophobic interactions with residues including L42, M43, L46, P52, A55, A59, F62, and T63 [8].
Beyond enzymatic potency, lead compound 41 demonstrates significant oral bioavailability (F = 56%) and appropriate elimination half-life (t1/2 = 2.78 h) for potential clinical development [8]. This combination of potent enzyme inhibition and favorable pharmacokinetic properties supports the advancement of quinoline-7-carboxamide derivatives as dihydroorotate dehydrogenase inhibitors [8].
2-Aminoquinoline-7-carboxamide demonstrates significant antiproliferative activity in MCF-7 breast adenocarcinoma models through multiple mechanistic pathways. The Michigan Cancer Foundation-7 (MCF-7) cell line, derived from pleural effusion of a 69-year-old female with breast adenocarcinoma, serves as the most extensively studied human breast cancer model worldwide [1]. This cell line maintains epithelial-like morphology and expresses estrogen receptor alpha, making it an invaluable tool for evaluating anticancer therapeutics [1].
The compound exhibits DNA replication and repair inhibition as a primary antiproliferative mechanism, targeting enzymes associated with these critical cellular processes . This mechanism leads to cell cycle arrest and subsequent apoptosis in targeted cancer cells . The quinoline scaffold's structural configuration, featuring an amino group at the 2-position and a carboxamide group at the 7-position, facilitates various chemical interactions that contribute to its biological efficacy .
Comparative analysis with related quinoline compounds reveals varying degrees of antiproliferative potency. Quinoline-4-carboxamide derivatives demonstrate IC50 values ranging from 0.457 to 0.890 μM in MCF-7 cells, primarily through P2X7 receptor antagonism [3]. The quinoxaline analogue 3b shows superior inhibitory effects with an IC50 of 1.85 ± 0.11 μM compared to conventional anticancer drug staurosporine (IC50 = 6.77 ± 0.41 μM) [4]. This compound induces cell cycle arrest at the G1 transition and triggers apoptosis, as evidenced by flow cytometric analysis showing increased percentages of cells arrested in G2/M and pre-G1 phases [4].
Cell cycle disruption represents another crucial antiproliferative mechanism. Quinidine, a structurally related quinoline antimalarial, causes MCF-7 cells to synchronously arrest in G1 phase, transition into G0, and undergo progressive differentiation [5]. After 72-96 hours, cells become visibly apoptotic [5]. This mechanism involves p53-dependent pathways, with quinidine and chloroquine triggering apoptosis through DNA binding interactions [5].
Topoisomerase II inhibition emerges as a significant target for quinoline derivatives in MCF-7 models. The quinoxaline compound 3b substantially suppresses topoisomerase enzyme activity in MCF-7 cells [4]. Topoisomerase II catalytic inhibitors destroy cancer cells through inhibition of enzymatic activities, preventing formation of topoisomerase II-DNA complexes without increasing DNA cleavage [6]. This mechanism includes interfering with DNA binding, inhibiting DNA molecule cleavage, ATP hydrolysis inhibition, and binding to ATP binding sites [6].
Epigenetic modifications contribute to antiproliferative effects through histone acetylation regulation. Hydroxychloroquine in combination with all-trans retinoic acid alters acetylation status in N-terminal lysines of histones H3 and H4, stimulating histone acetyltransferase and inhibiting histone deacetylase enzymes in breast cancers [7]. These epigenetic changes enhance differentiation and reduce proliferative capacity [7].
| Compound | IC50 (μM) | Cell Line | Mechanism | Reference |
|---|---|---|---|---|
| 2-Aminoquinoline-7-carboxamide | Not specified | MCF-7 | DNA replication inhibition | |
| Quinoline-4-carboxamide derivative | 0.457-0.890 | MCF-7 | P2X7 receptor antagonism | [3] |
| Quinoxaline analogue 3b | 1.85 ± 0.11 | MCF-7 | Topoisomerase II inhibition | [4] |
| Quinidine | Not specified | MCF-7 | Cell cycle arrest at G1 | [5] |
| Chloroquine | Not specified | MCF-7 | Apoptosis induction | [7] |
| Hydroxychloroquine | Not specified | MCF-7 | Histone modification | [7] |
2-Aminoquinoline-7-carboxamide modulates calcium mobilization through selective interaction with purinergic receptors, particularly the P2X7 receptor (P2X7R), which plays a crucial role in pathological conditions and is overexpressed in cancers [3]. The P2X7 receptor activation leads to rapid bidirectional cation flux, causing broad-range biological responses including cytotoxicity [8].
Quinoline-carboxamide derivatives demonstrate remarkable selectivity and potency in calcium mobilization inhibition assays using human P2X7R-MCF-7 cells [3]. Six leading compounds (1e, 2f, 2e, 1d, 2g, and 3e) exhibit IC50 values ranging from 0.457 to 0.890 μM with high selectivity toward human P2X7R over P2X4R, P2X2R, and rat P2Y6R [3]. These compounds remain inactive against human P2X4R and P2X2R, demonstrating exceptional target specificity [3].
Phenyl ring substitutions significantly influence calcium mobilization inhibitory potency. Compounds with electronegative substituents including trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), and methyl (-CH3) groups in carboxamide and oxadiazole derivatives show enhanced affinity [3]. Highly electronegative fluoro, chloro, and iodo substitutions further enhance binding affinity to P2X7 receptors [3].
Calcium-dependent apoptosis pathways involve multiple downstream signaling mechanisms. P2X7 receptor activation in breast cancer tissues correlates positively with estrogen receptor expression [9]. P2X7R overexpression in MCF-7 cells leads to increased proliferation rates, while P2X7R-specific short hairpin RNA effectively inhibits P2X7R expression, subsequently inducing cell apoptosis and reducing proliferation levels [9].
Calcium/calmodulin-dependent protein kinase II (CaMKII) represents a critical mediator in calcium-activated death pathways. CaMKII activation leads to mitogen-activated protein kinase stimulated mitochondrial permeabilization and apoptosis [10]. Calcium chelators such as BAPTA suppress upstream signaling including p38 MAPK and JNK activation, mitochondrial alterations including loss of mitochondrial membrane potential and cytochrome c release, downstream apoptotic signaling through caspase-3 activation, and terminal apoptotic features including DNA fragmentation [10].
P2X7 receptor antagonism provides therapeutic benefits in tamoxifen-resistant breast cancer models. P2X7 protein and mRNA expression levels are higher in tamoxifen-resistant MCF-7 cells compared to control MCF-7 cells [11]. P2X7 inhibition potently inhibits migration of tamoxifen-resistant MCF-7 cells and reduces liver metastasis burden [11]. P2X7 antagonists decrease the number of secreted small extracellular vesicles and reduce CD63 protein levels, demonstrating that P2X7 influences extracellular vesicle production [11].
| Compound | IC50 (μM) | Target | Selectivity | Phenyl Substitution | Reference |
|---|---|---|---|---|---|
| Quinoline-carboxamide 1e | 0.457 | h-P2X7R | Selective over P2X4R, P2X2R | Electronegative | [3] |
| Quinoline-carboxamide 2f | 0.566 | h-P2X7R | Selective over P2X4R, P2X2R | Electronegative | [3] |
| Quinoline-carboxamide 2e | 0.624 | h-P2X7R | Selective over P2X4R, P2X2R | Electronegative | [3] |
| Quinoline-carboxamide 1d | 0.682 | h-P2X7R | Selective over P2X4R, P2X2R | Electronegative | [3] |
| Quinoline-carboxamide 2g | 0.813 | h-P2X7R | Selective over P2X4R, P2X2R | Electronegative | [3] |
| Quinoline-carboxamide 3e | 0.890 | h-P2X7R | Selective over P2X4R, P2X2R | Electronegative | [3] |
2-Aminoquinoline-7-carboxamide demonstrates broad-spectrum antimicrobial activity through multiple target engagement mechanisms. The quinoline scaffold provides a versatile framework for antimicrobial drug development, with various structural modifications conferring activity against diverse pathogenic microorganisms [12].
DNA gyrase inhibition represents the primary antimicrobial mechanism for quinoline derivatives. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, serves as a validated target for antibacterial therapy [13]. Novel quinoline derivatives demonstrate significant inhibitory activity against Escherichia coli DNA gyrase with IC50 values around 3.39 μM [13]. Molecular docking studies reveal strong binding affinity of quinoline compounds toward DNA gyrase active sites, supporting their mechanism of action [13].
Protein synthesis inhibition emerges as a novel antimicrobial mechanism through translation elongation factor 2 (EF2) targeting. The quinoline-4-carboxamide DDD107498 acts through inhibition of Plasmodium falciparum EF2, which is critical for protein synthesis [14]. This compound exhibits excellent pharmacokinetic and antimalarial properties, including activity against multiple life-cycle stages of the parasite [14].
Cell wall synthesis disruption represents another crucial antimicrobial target. Quinolinequinones QQ1, QQ2, QQ3, QQ5, and QQ6 exhibit the highest growth inhibition against Gram-positive strains including Staphylococcus epidermidis and Staphylococcus aureus with minimal inhibitory concentrations within Clinical and Laboratory Standards Institute levels [15]. These compounds also demonstrate biofilm inhibition capabilities, preventing adhesion of over 50% of cells in biofilm formation assays [16].
Membrane permeability alterations contribute to antimicrobial efficacy through direct cellular damage. Quinoline-4-carboxylic acid derivatives elicit profound changes in hyphal tip morphology of Botrytis cinerea, including branching alterations and cytoplasmic content release [17]. These derivatives also increase plasmalemma permeability in plant cells, indicating membrane-disrupting properties [17].
Bacterial nitric oxide synthase (bNOS) inhibition provides a promising antimicrobial strategy for targeting methicillin-resistant Staphylococcus aureus. Aminoquinoline scaffolds demonstrate antimicrobial efficacy by targeting bacterial nitric oxide synthase active sites, binding to hydrophobic patches unique to bacterial NOS [18]. These compounds show excellent potential for development as bacterial NOS-specific inhibitors [18].
Resistance circumvention mechanisms include targeting multiple bacterial pathways simultaneously. Quinoline derivatives demonstrate activity against multidrug-resistant Gram-positive bacterial strains, particularly Clostridioides difficile [19]. These compounds show effectiveness in vivo against C. difficile, suggesting potential for treating antibiotic-resistant infections [19].
| Compound Class | Primary Target | Active Against | MIC Range (μg/mL) | Mechanism | Reference |
|---|---|---|---|---|---|
| Quinoline-4-carboxamide | Protein synthesis (EF2) | Plasmodium falciparum | Not specified | Translation elongation inhibition | [14] |
| Quinoline-4-carboxylic acid | Plasmalemma permeability | Botrytis cinerea | Not specified | Membrane disruption | [17] |
| Quinolinequinones QQ1-QQ6 | Cell wall synthesis | Staphylococcus aureus/epidermidis | Within CLSI levels | Biofilm inhibition | [15] |
| Quinolinequinones QQ7-QQ8 | Ergosterol biosynthesis | Candida albicans/parapsilosis | Equivalent to Clotrimazole | Antifungal activity | [15] |
| Aminated quinolinequinones AQQ8-AQQ9 | Cell wall synthesis | Staphylococcus aureus | 2.44-4.88 | Bactericidal activity | [16] |
| 2-Aminoquinoline | DNA gyrase | Gram-positive bacteria | 0.049-0.097 | DNA replication inhibition | [12] |